molecular formula C22H24NO4+ B211579 Dehydrocorydaline CAS No. 30045-16-0

Dehydrocorydaline

货号: B211579
CAS 编号: 30045-16-0
分子量: 366.4 g/mol
InChI 键: RFKQJTRWODZPHF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

合成路线和反应条件: 脱氢小檗碱可以通过多种化学反应合成,这些反应涉及延胡索中发现的前体化合物。 合成路线通常涉及多个步骤,包括甲基化、脱甲基化和氧化反应 .

工业生产方法: 脱氢小檗碱的工业生产涉及从延胡索中提取和纯化该化合物。 该过程包括使用甲醇和乙醇等溶剂进行提取,然后使用色谱技术进行纯化 .

化学反应分析

Impact on Vascular Smooth Muscle Cells (VSMCs)

  • Phenotype Maintenance DHC can maintain the contractile phenotype of VSMCs, which is important for regulating vascular diameter and blood flow . Studies have shown that DHC upregulates the mRNA levels of VSMC contractile phenotype markers like Cnn1, Myh11, Sm22α, and Acta2 in a time- and dose-dependent manner .
  • Inhibition of Secretory Phenotype Transition DHC inhibits the Platelet-Derived Growth Factor-BB (PDGF-BB)-induced VSMC secretory phenotype transition in vitro .
  • Reduction of Inflammatory Factors DHC reduces mRNA levels of inflammatory factors such as Cd68, Ccl2, Tlr4, and Vcam1 in VSMCs . It also effectively inhibits VCAM1 protein expression .
  • Upregulation of Spta1 Expression DHC induces the upregulation of spectrin alpha, erythrocytic 1 (Spta1) mRNA and protein levels in VSMCs. Knockdown of Spta1 negates the increase in contractile phenotype marker expression prompted by DHC, suggesting that Spta1 mediates DHC's effects .
  • Interaction with SPTA1 Molecular docking results indicated hydrogen bonds formed between DHC and SPTA1 through the ARG118 amino acid residue, with a calculated binding energy of −6.3 kcal/mol .

Pharmacokinetic Studies

Pharmacokinetic studies of DHC in rats have revealed data regarding plasma concentration, absorption, and elimination when administered orally, both in pure form and within an extract of Er-Fu-Yan (EFY) .

Table 1: Pharmacokinetic parameters of DHC in rats following oral administration, either in an EFY form or in pure form, at an equivalent dose of 97.5 mg/kg .

ParameterDosage Formsp Value
EFYDHC
C<sub>max</sub> (ng/mL)28.7 ± 6.929.40 ± 4.18
T<sub>max</sub> (h)0.31 ± 0.131.00 ± 0.00
AUC<sub>0-t</sub> (ng∙h/mL)71.92 ± 14.7952.39 ± 12.82
AUC<sub>0-∞</sub> (ng∙h/mL)115.12 ± 34.1259.08 ± 11.53
T<sub>1/2</sub> (h)21.71 ± 12.357.93 ± 1.34
K<sub>e</sub> (1/h)0.05 ± 0.030.09 ± 0.02

The EFY form of DHC exhibited a higher C<sub>max</sub> and AUC<sub>0–∞</sub> compared to the pure compound, indicating enhanced absorption. The elimination half-life (T<sub>1/2</sub>) was also longer in the EFY form, while the T<sub>max</sub> was shorter, suggesting faster absorption when DHC is administered in EFY form .

科学研究应用

Antibacterial Activity

Dehydrocorydaline has been identified as a potent antibacterial agent. A study demonstrated its effectiveness against Listeria monocytogenes, a significant foodborne pathogen. The compound exhibited a minimum inhibitory concentration (MIC) of 1 mg/mL and a minimum bactericidal concentration (MBC) of 2 mg/mL, indicating strong antibacterial properties. Furthermore, it was shown to disrupt bacterial cell wall synthesis and motility while inhibiting biofilm formation .

Table 1: Antibacterial Efficacy of this compound

PathogenMIC (mg/mL)MBC (mg/mL)Mechanism of Action
Listeria monocytogenes12Disruption of cell wall synthesis, motility inhibition

Anti-Inflammatory Effects

This compound exhibits significant anti-inflammatory effects. It has been shown to reduce the expression levels of pro-inflammatory cytokines such as TNFα, IL-1β, and IL-6. In a study involving human chondrocytes treated with TNFα, this compound restored cell proliferation and inhibited the expression of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix components .

Table 2: Inflammatory Markers Modulated by this compound

CytokineEffect
TNFαReduced expression
IL-1βReduced expression
IL-6Reduced expression

Anti-Tumor Activity

Research indicates that this compound possesses anti-tumor properties, particularly in breast cancer models. It has been reported to inhibit the proliferation of breast cancer cells, although the precise molecular mechanisms remain to be fully elucidated . Additionally, this compound has shown promise in reducing metastasis in non-small cell lung cancer and melanoma .

Table 3: Anti-Tumor Effects of this compound

Cancer TypeEffect
Breast CancerInhibition of cell proliferation
Non-Small Cell Lung CancerReduced metastasis
MelanomaReduced tumor growth

Cardiovascular Applications

This compound has been investigated for its potential in treating cardiovascular diseases. A recent study revealed that it helps maintain the contractile phenotype of vascular smooth muscle cells (VSMCs), which is crucial for vascular health. The compound inhibited VSMC proliferation and migration while promoting the expression of contractile markers . This suggests a protective role against atherosclerosis.

Table 4: Cardiovascular Effects of this compound

ParameterEffect
VSMC ProliferationInhibited
MigrationInhibited
Contractile Marker ExpressionIncreased

Pain Management

相似化合物的比较

脱氢小檗碱在结构上与其他季铵生物碱相似,例如小檗碱和黄连碱 . 它独特地能够同时调节多个生物途径,使其成为多靶点治疗的有希望的候选药物 .

类似化合物:

脱氢小檗碱独特的药理学特性和多靶点作用机制使其有别于其他类似化合物,突出了其作为通用治疗剂的潜力。

生物活性

Dehydrocorydaline (DHC) is an alkaloid derived from the rhizome of Corydalis turschaninovii, which has garnered attention for its diverse biological activities. This article explores the antibacterial, anti-inflammatory, antinociceptive, and neuroprotective effects of DHC, supported by recent research findings and case studies.

1. Antibacterial Activity

DHC has been identified as a potent antibacterial agent, particularly against Listeria monocytogenes, a significant foodborne pathogen.

  • Mechanism of Action : A study utilized high-performance liquid chromatography coupled with hybrid linear ion trap quadrupole-orbitrap mass spectrometry (HPLC-LTQ-Orbitrap-MS/MS) to analyze DHC's effects. It demonstrated that DHC exhibits a minimum inhibitory concentration (MIC) of 1 mg/mL and a minimum bactericidal concentration (MBC) of 2 mg/mL against L. monocytogenes .
  • Multi-target Mechanisms : Proteomic analysis revealed that DHC disrupts carbohydrate metabolism, inhibits cell wall synthesis, and impairs bacterial motility, indicating its multi-target action against bacterial cells .
Parameter Value
Minimum Inhibitory Concentration (MIC)1 mg/mL
Minimum Bactericidal Concentration (MBC)2 mg/mL

2. Anti-inflammatory and Antinociceptive Effects

DHC exhibits significant anti-inflammatory properties and has been shown to alleviate pain in various models.

  • Antinociceptive Effects : Research involving acetic acid-induced writhing tests and formalin paw tests in mice demonstrated that DHC provided a dose-dependent reduction in pain responses without affecting locomotor activity. The effective doses ranged from 3.6 to 10 mg/kg .
  • Inflammatory Mediators : DHC administration led to decreased levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the spinal cord, suggesting its potential in managing inflammatory pain .

3. Neuroprotective Effects

DHC has shown promise in neuroprotection, particularly in models of depression.

  • Chronic Unpredictable Mild Stress (CUMS) : In CUMS mouse models, DHC treatment significantly improved depressive-like behaviors and reduced neuronal damage in the hippocampus. Behavioral assays indicated increased sucrose preference and reduced immobility times in treated groups compared to controls .
  • Mechanistic Insights : The neuroprotective effects are linked to the modulation of astrocyte activation via the NLRP3 inflammasome pathway, which is crucial for neuroinflammation and neuronal survival .

4. Cardiovascular Protection

Emerging studies suggest that DHC may also protect cardiovascular health.

  • Atherosclerosis Model : In apolipoprotein E-deficient (ApoE−/−) mice, DHC treatment reduced atherosclerotic lesions by inhibiting macrophage-mediated inflammation through suppression of ERK1/2 signaling pathways .

Case Studies

Several studies highlight the varied applications of DHC:

  • Breast Cancer Inhibition : DHC has been shown to inhibit the proliferation of MCF-7 breast cancer cells in vitro, indicating its potential as an anti-cancer agent .
  • Bone Cancer Pain Management : Research indicates that DHC can attenuate bone cancer pain by shifting microglial polarization states in the spinal cord .

属性

IUPAC Name

2,3,9,10-tetramethoxy-13-methyl-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24NO4/c1-13-15-6-7-18(24-2)22(27-5)17(15)12-23-9-8-14-10-19(25-3)20(26-4)11-16(14)21(13)23/h6-7,10-12H,8-9H2,1-5H3/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFKQJTRWODZPHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC(=C(C2=C[N+]3=C1C4=CC(=C(C=C4CC3)OC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24NO4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

10605-03-5 (chloride)
Record name Dehydrocorydalin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030045160
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID30904183
Record name Dehydrocorydalin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30904183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30045-16-0
Record name Dehydrocorydaline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30045-16-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dehydrocorydalin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030045160
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dehydrocorydalin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30904183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dehydrocorydaline
Reactant of Route 2
Dehydrocorydaline
Reactant of Route 3
Dehydrocorydaline
Reactant of Route 4
Dehydrocorydaline
Reactant of Route 5
Dehydrocorydaline
Reactant of Route 6
Dehydrocorydaline
Customer
Q & A

Q1: How does Dehydrocorydaline exert its anti-metastatic effects in Non-Small Cell Lung Carcinoma (NSCLC) cells?

A1: this compound demonstrates anti-metastatic activity in NSCLC cells through a multifaceted mechanism. Primarily, it targets the B-cell lymphoma 2 (Bcl-2) signaling pathway, downregulating the expression of the anti-apoptotic protein Bcl-2 while promoting the expression of the pro-apoptotic protein Bax []. Additionally, this compound effectively suppresses the expression of matrix metalloproteinases (MMPs), specifically MMP-7 and MMP-9, which are key enzymes involved in the breakdown of the extracellular matrix, facilitating cancer cell invasion and metastasis [].

Q2: Are there any studies investigating the impact of this compound on specific molecular targets within the Bcl-2 signaling pathway?

A2: While the provided research highlights the interaction of this compound with the Bcl-2 signaling pathway, further investigation is needed to elucidate the precise molecular targets within this pathway. Future studies focusing on identifying specific interactions between this compound and key proteins within the Bcl-2 pathway will be crucial for a comprehensive understanding of its anti-tumor mechanisms.

Q3: What is the historical context of this compound research?

A3: Early research on this compound, specifically the study "Ueber das r‐Corydalin" [], primarily focused on its structural characterization and synthesis. This laid the groundwork for subsequent investigations exploring its biological activities. More recently, studies like the one highlighting its anti-metastatic effects in NSCLC cells [] demonstrate a shift towards understanding its potential therapeutic applications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。